N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride
CAS No.:
Cat. No.: VC15864146
Molecular Formula: C11H20Cl3N3
Molecular Weight: 300.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20Cl3N3 |
|---|---|
| Molecular Weight | 300.7 g/mol |
| IUPAC Name | N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride |
| Standard InChI | InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H |
| Standard InChI Key | DQLVEIQOQZRAQV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride (molecular formula: C₁₁H₂₀Cl₃N₃, molecular weight: 300.7 g/mol) consists of a pyridin-3-yl group connected to a pyrrolidin-2-amine backbone through a two-carbon ethyl chain, with three hydrochloride counterions enhancing solubility. Key structural features include:
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Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, enabling hydrogen bonding and π-π interactions.
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Pyrrolidine moiety: A five-membered saturated ring with a secondary amine, contributing to conformational flexibility and basicity.
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Ethylamine linker: Facilitates spatial separation between aromatic and aliphatic regions, potentially optimizing receptor binding .
Table 1: Physicochemical Properties
Synthesis and Optimization
While detailed synthetic protocols remain proprietary, general pathways for analogous compounds involve multi-step reactions:
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Core assembly: Coupling 2-aminopyridine derivatives with pyrrolidine precursors via nucleophilic substitution or reductive amination .
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Salt formation: Treatment with hydrochloric acid to yield the trihydrochloride salt, improving stability and bioavailability .
Critical parameters include:
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Temperature control: Avoiding decomposition of heat-labile intermediates.
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Solvent selection: Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance reaction efficiency .
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Purification: Chromatography or recrystallization to achieve >95% purity .
Biological Activities and Mechanisms
Neurotransmitter Receptor Interactions
The compound’s pyrrolidine and pyridine motifs resemble ligands for monoamine transporters and receptors. Preliminary studies suggest:
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Dopaminergic modulation: Structural analogs exhibit affinity for dopamine D₂/D₃ receptors (Ki ≈ 50–100 nM) .
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Serotonergic effects: Pyridine derivatives act as 5-HT₁A partial agonists, implicating potential anxiolytic properties.
Table 2: In Vitro Activity of Structural Analogs
| Compound | Target | Activity (IC₅₀) | Selectivity Index | Source |
|---|---|---|---|---|
| Pyridine-pyrrolidine hybrid | Dopamine D₂ | 78 nM | 15x over D₁ | |
| 3-Fluorophenyl derivative | 5-HT₁A | 120 nM | 8x over 5-HT₂A |
Enzymatic Inhibition
Pharmacokinetic Profile
Limited in vivo data exist, but related hydrochlorides demonstrate:
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Oral bioavailability: 40–60% in rodent models due to enhanced solubility .
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Half-life: 4–6 hours, suggesting twice-daily dosing regimens .
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Blood-brain barrier penetration: LogP ≈ 1.2 (calculated) indicates moderate CNS access.
Therapeutic Applications and Future Directions
Neuropharmacology
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Depression: Pyrrolidine derivatives enhance synaptic serotonin levels in preclinical models .
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Neurodegeneration: nNOS inhibition mitigates excitotoxicity in Alzheimer’s disease models .
Chemical Probe Development
The compound’s modular structure allows derivatization at:
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